2-Fluoro-5-(sulfanylmethyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FNS |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-fluoro-5-(sulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C8H6FNS/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 |
InChI Key |
GTKPUSVGYIMYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS)C#N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 5 Sulfanylmethyl Benzonitrile and Analogous Structures
Strategic Disconnections in Retrosynthetic Analysis
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For 2-Fluoro-5-(sulfanylmethyl)benzonitrile, several logical disconnections can be proposed to devise a convergent and efficient synthesis.
The primary disconnections for the target molecule focus on the bonds connecting the key functional groups to the aromatic ring:
C-S Bond Disconnection: This is often the most logical final-step disconnection. This approach simplifies the target molecule to a reactive intermediate like 2-fluoro-5-(halomethyl)benzonitrile. The corresponding synthetic operation would involve the nucleophilic substitution of a halide (e.g., bromide) with a sulfur nucleophile.
C-CN Bond Disconnection: Cleavage of the bond between the cyano group and the benzene (B151609) ring leads to a 1-fluoro-4-(halomethyl)-2-halobenzene precursor. This strategy would require the introduction of the cyano group, a common transformation in aromatic synthesis, often achieved via palladium-catalyzed cyanation or a Rosenmund-von Braun reaction. wikipedia.orgsynarchive.com
C-CH2 Bond Disconnection: A disconnection between the benzene ring and the methylene (B1212753) bridge of the sulfanylmethyl group suggests a Friedel-Crafts type reaction. However, this approach is less common for this specific functionality and can present challenges with regioselectivity and substrate compatibility.
Based on these analyses, a common and effective forward synthesis strategy involves a step-wise functionalization of a simpler aromatic precursor, typically beginning with the construction of a halogenated benzonitrile (B105546) intermediate.
Precursor Synthesis and Functional Group Interconversions
The assembly of the target molecule relies on the sequential and efficient synthesis of key precursors and the interconversion of functional groups.
Synthesis of Halogenated Benzonitrile Intermediates
The synthesis of a core structure, such as a halogenated benzonitrile, is a critical initial phase. A versatile intermediate for this synthesis is 5-bromo-2-fluorobenzonitrile. One route to this compound begins with o-fluorobenzoyl chloride, which is converted to o-fluorobenzamide upon reaction with ammonia water. google.com Subsequent dehydration yields o-fluorobenzonitrile, which can then be brominated to afford the desired 5-bromo-2-fluorobenzonitrile. google.com
Another key precursor is 2-fluoro-5-formylbenzonitrile, which can be synthesized by heating 3-bromo-4-fluorobenzaldehyde with cuprous cyanide. guidechem.comchemicalbook.com This formyl derivative serves as a valuable intermediate where the aldehyde can be reduced to a hydroxymethyl group, which is then converted to the target sulfanylmethyl group.
| Starting Material | Reagents/Conditions | Intermediate Product |
| o-Fluorobenzoyl chloride | 1. Ammonia water; 2. Dehydration reagent (e.g., SOCl2); 3. Dibromohydantoin, H2SO4 | 5-Bromo-2-fluorobenzonitrile |
| 3-Bromo-4-fluorobenzaldehyde | Cuprous cyanide (CuCN), heat | 2-Fluoro-5-formylbenzonitrile guidechem.comchemicalbook.com |
| 2-Fluoro-5-methylbenzonitrile | Brominating agent (e.g., NBS), initiator | 2-Fluoro-5-(bromomethyl)benzonitrile |
Introduction of the Cyano Functionality
The introduction of the cyano group onto the aromatic ring is a fundamental transformation in the synthesis of benzonitrile derivatives. organic-chemistry.org Several methods are available, each with distinct advantages.
Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. wikipedia.orgsynarchive.comchem-station.com It is a reliable method, particularly for aryl bromides and iodides. Recent modifications have been developed, such as using L-proline as an additive to promote the reaction at lower temperatures. researchgate.net
Palladium-Catalyzed Cyanation: Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions for their high efficiency and broad functional group tolerance. nih.gov Using a palladium catalyst, an aryl halide or triflate can be coupled with a cyanide source, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]). nih.govresearchgate.net These methods often proceed under milder conditions than the Rosenmund-von Braun reaction and are effective for a wider range of substrates, including electron-rich and electron-deficient aryl chlorides. nih.govresearchgate.netarkat-usa.org
| Method | Cyanide Source | Typical Substrate | Key Features |
| Rosenmund-von Braun | Copper(I) cyanide (CuCN) | Aryl bromides, Aryl iodides | High temperatures often required, classic method. organic-chemistry.org |
| Palladium-Catalyzed | Zinc cyanide (Zn(CN)2) | Aryl halides, Aryl triflates | Milder conditions, broad substrate scope, less toxic cyanide source. nih.govacs.org |
| Palladium-Catalyzed | Potassium ferrocyanide (K4[Fe(CN)6]) | Aryl chlorides, Aryl bromides | Non-toxic cyanide source, good for various aryl halides. nih.gov |
Strategies for Sulfanylmethyl Group Installation
The final key functionalization is the introduction of the sulfanylmethyl (-CH2SH) group. researcher.lifenih.gov This is typically achieved through a two-step process involving the formation of a reactive benzylic intermediate followed by reaction with a sulfur nucleophile.
Formation of a Benzylic Halide or Alcohol: A common precursor is a benzylic bromide, such as 2-fluoro-5-(bromomethyl)benzonitrile. This intermediate can be synthesized from 2-fluoro-5-methylbenzonitrile via radical bromination using N-bromosuccinimide (NBS) and a radical initiator. Alternatively, a precursor like 2-fluoro-5-formylbenzonitrile can be reduced to 2-fluoro-5-(hydroxymethyl)benzonitrile using a reducing agent like sodium borohydride. chemicalbook.com This benzylic alcohol can then be converted to a more reactive leaving group, such as a tosylate or halide.
Nucleophilic Substitution with a Sulfur Reagent: The benzylic halide or activated alcohol is then reacted with a sulfur nucleophile.
Using Thiourea: A widely used method involves reacting the benzylic halide with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired benzyl mercaptan (thiol). prepchem.comwikipedia.org
Using Sulfhydrates: Direct reaction with an alkali metal sulfhydrate, such as sodium hydrosulfide (NaSH) or ammonium sulfhydrate (NH4SH), can also install the thiol group, though side reactions like the formation of dialkyl sulfides can occur. google.com
From Alcohols: Benzylic alcohols can be converted directly to thiols or thiol esters under mild conditions, for example, using thiolacetic acid in the presence of triphenylphosphine and a diazodicarboxylate. google.com
| Precursor | Reagents | Product |
| 2-Fluoro-5-(bromomethyl)benzonitrile | 1. Thiourea; 2. Base (e.g., NaOH) | This compound prepchem.com |
| 2-Fluoro-5-(bromomethyl)benzonitrile | Sodium hydrosulfide (NaSH) | This compound |
| 2-Fluoro-5-(hydroxymethyl)benzonitrile | 1. Thiolacetic acid, PPh3, DIAD; 2. Hydrolysis | This compound google.com |
Catalytic Approaches in C-S and C-C Bond Formation
Catalytic methods, particularly those employing palladium, have revolutionized the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, offering high efficiency and selectivity.
Palladium-Catalyzed Reactions in Benzonitrile Functionalization
Palladium catalysis is instrumental in the synthesis of complex benzonitriles. While palladium-catalyzed cyanation is a key C-C bond-forming reaction to install the nitrile group, palladium is also crucial for forming C-S bonds directly.
Palladium-Catalyzed Thiolation: This method allows for the direct coupling of an aryl halide or triflate with a thiol to form an aryl sulfide (B99878). researchgate.net The catalytic cycle typically involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
Ligand Exchange/Deprotonation: The thiol (R-SH) coordinates to the palladium center, and a base facilitates the formation of a thiolate-palladium complex.
Reductive Elimination: The aryl and thiolate groups couple, regenerating the palladium(0) catalyst and releasing the final aryl sulfide product.
This approach is highly versatile, allowing for the coupling of various aryl halides with both aliphatic and aromatic thiols. organic-chemistry.orgsemanticscholar.orgacs.org While this method typically produces thioethers (Ar-S-R) rather than thiols (Ar-SH), it is invaluable for creating analogous structures. For the synthesis of the target molecule, this catalytic approach is more relevant for building the core structure before the specific installation of the sulfanylmethyl group. For instance, a palladium-catalyzed coupling could be used to attach a different aryl group to the benzonitrile ring before subsequent functionalization.
| Reaction Type | Catalyst/Ligand System | Reactants | Product Type |
| C-S Coupling (Thioetherification) | Pd(OAc)2 / DiPPF | Aryl halide + Thiol | Aryl sulfide organic-chemistry.org |
| C-S Coupling (Thioetherification) | Pd2(dba)3 / Xantphos | Aryl bromide + Thiol | Aryl sulfide researchgate.net |
| C-CN Coupling (Cyanation) | Palladacycle Precatalyst | Aryl halide + Zn(CN)2 | Aryl nitrile nih.govacs.org |
Copper-Mediated Transformations
Copper-mediated cross-coupling reactions have become a cornerstone in the synthesis of aryl thioethers, offering a powerful and versatile tool for the construction of carbon-sulfur bonds. These methodologies are particularly relevant for the synthesis of this compound and its analogs, providing efficient routes to introduce the crucial sulfanylmethyl group onto the fluorinated benzonitrile scaffold. The tolerance of these reactions to various functional groups, including the electron-withdrawing nitrile and the resilient fluoro group, makes them highly attractive for late-stage functionalization in medicinal chemistry and materials science.
A notable advancement in this area is the copper-mediated methylthiolation of aryl halides. One such procedure utilizes the widely available and inexpensive dimethyl sulfoxide (B87167) (DMSO) as the methylthiolating agent. This transformation is effective for a range of aryl halides and demonstrates compatibility with functional groups such as methoxy, nitro, chloro, fluoro, trifluoromethyl, formyl, and methoxycarbonyl groups, highlighting its potential for the synthesis of complex benzonitrile derivatives.
Another efficient approach involves the copper-catalyzed coupling of aryl iodides and bromides with dimethyl disulfide in water. This method is environmentally friendly and avoids the need for organic solvents, ligands, or an inert atmosphere. The reaction proceeds in the presence of a copper catalyst, a base, and a phase-transfer reagent, tolerating both electron-donating and electron-withdrawing groups on the aryl halide.
For the synthesis of more diverse aryl alkyl thioethers, a copper-catalyzed three-component reaction has been developed. This reaction brings together aryldiazonium salts, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur source, and alkyl bromides. The copper catalyst is crucial for the generation of aryl radicals from the diazonium salts, initiating the cascade that leads to the desired thioether. This method's ability to accommodate various functional groups makes it a valuable tool for creating a library of analogs based on the this compound scaffold.
Furthermore, copper-catalyzed methodologies extend to the use of other sulfur sources. Thioacetamide, for instance, can be coupled with aryl halides in a ligand-free copper-catalyzed system to generate diaryl thioethers, which could be adapted for the synthesis of aryl methyl thioethers. Additionally, the direct synthesis of aryl thiols from aryl iodides using sodium sulfide and a copper catalyst presents a two-step potential route to the target compound, involving the formation of the thiol followed by methylation.
The versatility of copper-mediated transformations is further underscored by the trifluoromethylthiolation of aryl halides, which, while not directly producing the methylthioether, demonstrates the broad applicability of copper in facilitating the formation of C-S bonds with various sulfur-containing reagents. A review of copper-mediated C-X functionalization of aryl halides provides a comprehensive overview of the advancements in this field, including the formation of aryl thiols, which are direct precursors to the target structure.
The following table summarizes representative examples of copper-mediated C-S bond forming reactions applicable to the synthesis of this compound and its analogs.
| Aryl Halide/Precursor | Sulfur Source | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodotoluene | DMSO | CuI, 8-hydroxyquinoline, Cs2CO3 | Dioxane | 110 | 85 |
| 4-Iodoanisole | Dimethyl disulfide | Cu(OAc)2·H2O, KOH, TBAB | Water | 100 | 82 |
| 4-Bromobenzonitrile | Thioacetamide | CuI, Cs2CO3 | DMSO/H2O | 120 | 75 |
| Phenyldiazonium tetrafluoroborate | DABSO, Methyl iodide | CuBr, Zn, TBAB | Acetonitrile | 130 | 78 |
| 4-Iodobenzotrifluoride | Sodium sulfide | Cu powder, 1,2-ethanedithiol | DMSO | 100 | 92 (thiol) |
Multicomponent Reactions for Scaffold Assembly and Diversification
Multicomponent reactions (MCRs) are powerful synthetic strategies that enable the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. While a direct one-pot synthesis of this compound via an MCR is not prominently reported, the principles of MCRs offer significant potential for the assembly of the core benzonitrile scaffold and the diversification of its substitution pattern to create a wide array of analogous structures.
The Passerini and Ugi reactions are preeminent examples of isocyanide-based MCRs that have been extensively utilized in medicinal chemistry and drug discovery for the synthesis of peptide-like structures and other complex molecules. The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. A key feature of these reactions is their tolerance to a wide range of functional groups. For the synthesis of analogs of this compound, a fluorinated benzaldehyde derivative could serve as the aldehyde component, thereby incorporating the core structural motif into the MCR product. The resulting complex amide could then undergo further chemical transformations to introduce or modify the sulfanylmethyl group, demonstrating the utility of MCRs for scaffold diversification. Post-Ugi modifications are a well-established strategy for the construction of diverse heterocyclic systems.
Beyond the well-established Passerini and Ugi reactions, other MCRs can be envisioned for the assembly of substituted benzonitrile scaffolds. For example, novel multicomponent cyclization reactions have been reported for the synthesis of polysubstituted benzene derivatives from simple acyclic precursors, offering a potential route to construct the core aromatic ring with the desired substitution pattern in a single step. The industrial synthesis of benzonitriles often relies on ammoxidation of alkylbenzenes, a process that highlights the importance of the benzonitrile core in various applications. MCRs could provide a more convergent and diversity-oriented approach to this important class of compounds.
The strategic application of MCRs lies not only in the initial assembly of a molecular scaffold but also in the potential for subsequent diversification. The products of MCRs are often highly functionalized and can serve as versatile intermediates for further chemical modifications. This approach aligns with the goals of medicinal chemistry, where the systematic variation of substituents on a core scaffold is essential for optimizing biological activity. MCRs are thus a valuable tool for generating libraries of medicinally relevant compounds. For instance, a multicomponent reaction could be designed to yield a benzonitrile derivative with a handle for the subsequent introduction of the sulfanylmethyl group or a variety of other functionalities.
The following table outlines conceptual multicomponent approaches for the synthesis and diversification of scaffolds related to this compound.
| MCR Type | Starting Components | Potential Product Scaffold | Diversification Strategy |
| Ugi-type Reaction | 2-Fluoro-5-formylbenzonitrile, primary amine, carboxylic acid, isocyanide | α-Acylamino carboxamide with a 2-fluoro-5-cyanophenyl substituent | Post-Ugi cyclization; Modification of the amine, carboxylic acid, or isocyanide components. |
| Passerini-type Reaction | 2-Fluoro-5-formylbenzonitrile, carboxylic acid, isocyanide | α-Acyloxy carboxamide with a 2-fluoro-5-cyanophenyl substituent | Variation of the carboxylic acid and isocyanide components to introduce diverse functionalities. |
| Benzene Ring Synthesis | α-Bromoacetate, malononitrile, aromatic aldehyde, pyridine | Polysubstituted cyanobenzene | Use of a substituted aldehyde to introduce the fluoro and a precursor to the sulfanylmethyl group. |
| Pyrrole Synthesis | α-Hydroxyketone, oxoacetonitrile, primary amine | Functionalized 3-cyanopyrrole | While not a direct synthesis of the benzonitrile, this demonstrates MCRs for cyano-containing heterocycles. |
Elucidating the Chemical Reactivity and Mechanistic Pathways of 2 Fluoro 5 Sulfanylmethyl Benzonitrile
Reactivity Profile of the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. organic-chemistry.orgresearchgate.net This electrophilicity is the basis for its most common reactions, including hydrolysis, reduction, and cycloadditions. rsc.org
Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. masterorganicchemistry.comtaylorandfrancis.com
Acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, making it susceptible to attack by a weak nucleophile like water. researchgate.netmasterorganicchemistry.com
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. masterorganicchemistry.com
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.nettaylorandfrancis.comdocbrown.info The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. taylorandfrancis.comdocbrown.info The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atom in this molecule, generally accelerates the reduction of benzonitriles. masterorganicchemistry.comlibretexts.org Milder reducing agents can also be employed to yield aldehydes. rsc.org
Cycloaddition Reactions: Nitriles can participate in pericyclic reactions, such as [3+2] cycloadditions, to form various five-membered heterocyclic compounds. rsc.org These reactions provide a powerful tool for synthesizing complex molecular architectures.
Interactive Table: Summary of Nitrile Group Reactions
| Reaction Type | Reagents | Product Functional Group | Notes |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) | Proceeds through an amide intermediate. masterorganicchemistry.comtaylorandfrancis.com |
| Reduction | 1) LiAlH₄ 2) H₂O | Primary Amine (-CH₂NH₂) | A powerful and common method for amine synthesis. researchgate.netdocbrown.infopressbooks.pub |
| Reaction with Organometallics | 1) Grignard (R-MgX) or Organolithium (R-Li) 2) H₃O⁺ | Ketone (-C(=O)R) | Forms a ketone after hydrolysis of the intermediate imine. masterorganicchemistry.comtaylorandfrancis.com |
| Cycloaddition | 1,3-Dipoles (e.g., azides, nitrile oxides) | Heterocycles (e.g., tetrazoles, oxadiazoles) | Forms five-membered rings. rsc.org |
Transformations Involving the Sulfanylmethyl Group
The sulfanylmethyl group (-CH₂SH), a thioether, offers another site for chemical modification, primarily at the sulfur atom and the adjacent methylene (B1212753) bridge.
Oxidation and Reduction Reactions of the Thioether Linkage
The sulfur atom in the thioether linkage is nucleophilic and can be readily oxidized. The mechanism of thioether oxidation by reagents like hydrogen peroxide (H₂O₂) involves the nucleophilic attack of the sulfur atom on the oxidant.
Oxidation: Treatment with one equivalent of an oxidizing agent (e.g., H₂O₂, m-CPBA) typically yields the corresponding sulfoxide (B87167). The use of a stronger oxidizing agent or excess reagent can further oxidize the sulfoxide to a sulfone. This conversion from a nonpolar thioether to a polar sulfoxide or sulfone represents a significant change in the molecule's physical properties.
Reduction: The reverse transformation, the reduction of sulfoxides and sulfones back to the thioether, is more challenging but can be accomplished with specific reducing agents.
Nucleophilic and Electrophilic Reactions at the Methylene Bridge
The methylene (-CH₂-) bridge is positioned between the electron-withdrawing aromatic ring and the sulfur atom. The protons on this carbon are benzylic and alpha to a sulfur atom, which can influence their acidity. Under the influence of a strong base, these protons could potentially be abstracted, generating a carbanion. This nucleophilic center could then react with various electrophiles. Electrophilic attack directly on the methylene bridge is less common but could be facilitated if the sulfur atom is first converted into a better leaving group, for instance, through S-alkylation to form a sulfonium (B1226848) salt.
Cyclization Pathways Involving Sulfur and Nitrile functionalities
The presence of both sulfur and nitrile functionalities allows for the possibility of constructing heterocyclic rings. While the meta-disposition of the sulfanylmethyl and nitrile groups on the benzene (B151609) ring makes direct intramolecular cyclization difficult, intermolecular reactions can be envisioned. For instance, reactions involving elemental sulfur are known to facilitate the cyclization of various organic molecules to yield sulfur-containing heterocycles like thiadiazoles. It is conceivable that under specific conditions, 2-Fluoro-5-(sulfanylmethyl)benzonitrile could participate in such reactions with other reagents to form complex heterocyclic systems.
Aromatic Ring Functionalization and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the benzene ring. The position of substitution is determined by the directing effects of the substituents already present on the ring. In this compound, three groups influence the regiochemical outcome: the fluoro group, the nitrile group, and the sulfanylmethyl group.
Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing through both inductive and resonance effects, making it a powerful deactivating group and a meta-director.
Sulfanylmethyl Group (-CH₂SH): This group is analogous to an alkyl group. Alkyl groups are electron-donating through induction (+I effect) and are therefore activating, ortho, para-directors.
The final regioselectivity of an EAS reaction will depend on the balance of these competing effects and the specific reaction conditions. The most activated positions, ortho and para to the sulfanylmethyl group, would be the most likely sites of attack, but this is complicated by the deactivating nature of the other substituents. The position para to the sulfanylmethyl group (C2) is already substituted with fluorine. The positions ortho to the sulfanylmethyl group are C4 and C6. The C4 position is also meta to the nitrile and ortho to the fluorine, while the C6 position is ortho to the fluorine. Predicting the major product requires careful consideration of the combined electronic and steric influences of all three groups.
Interactive Table: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Substituent at C1 (-CN) | Substituent at C2 (-F) | Substituent at C5 (-CH₂SH) | Overall Effect | Predicted Reactivity |
| C3 | ortho | meta | meta | Deactivated | Unlikely |
| C4 | meta | ortho | ortho | Moderately Activated/Deactivated | Possible |
| C6 | para | ortho | para | Deactivated | Unlikely |
Note: This table provides a qualitative prediction. The actual outcome can be influenced by steric hindrance and the nature of the electrophile.
Mechanistic Investigations through Kinetic and Isotopic Labeling Studies
To fully understand the reaction mechanisms for this compound, detailed mechanistic studies are essential. Kinetic studies and isotopic labeling are powerful techniques for this purpose.
Kinetic Studies: By measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature), a rate law can be determined. This provides crucial information about the molecularity of the rate-determining step and helps to support or refute a proposed mechanism. For instance, kinetic analysis of the hydrolysis of the nitrile group could confirm whether the attack of water (in acid-catalyzed hydrolysis) or hydroxide (in base-catalyzed hydrolysis) is involved in the slowest step of the reaction.
Isotopic Labeling: This technique involves replacing an atom in the reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/D) and then tracing the position of that isotope in the products. This provides unambiguous evidence for bond-making and bond-breaking steps.
To study the hydrolysis of the nitrile, one could use H₂¹⁸O and analyze the resulting carboxylic acid by mass spectrometry to confirm that the oxygen atom from the water is incorporated into the product.
Labeling the nitrile carbon with ¹³C or the nitrogen with ¹⁵N would allow its path to be followed in complex reactions, such as cyclizations.
Deuterium labeling of the methylene bridge (to give -CD₂SH) could be used to determine if these protons are removed in a rate-determining step in reactions involving this position, by looking for a kinetic isotope effect.
Such studies, combining kinetic data with the insights from isotopic labeling, are indispensable for constructing a complete and accurate picture of the chemical reactivity and mechanistic pathways of this compound.
Sophisticated Spectroscopic and Spectrometric Characterization of 2 Fluoro 5 Sulfanylmethyl Benzonitrile Derivatives
Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. libretexts.orglibretexts.org For a molecule like 2-Fluoro-5-(sulfanylmethyl)benzonitrile, these methods allow for the unambiguous identification of its key structural features.
The nitrile (C≡N) functional group provides one of the most distinct and recognizable signals in vibrational spectroscopy. The stretching vibration of the carbon-nitrogen triple bond typically appears in a relatively clear region of the spectrum, generally between 2200 and 2260 cm⁻¹. uhcl.edulibretexts.org
For aromatic nitriles, conjugation with the phenyl ring influences the electronic distribution of the C≡N bond, often shifting the stretching frequency to the 2220-2240 cm⁻¹ range. researchgate.net The intensity of this band can be variable in FT-IR spectra but is typically medium to strong in FT-Raman spectra. researchgate.net In a study of the related compound 2-fluoro-5-methylbenzonitrile, the C≡N stretching vibration was observed at 2252 cm⁻¹. researchgate.net It is therefore anticipated that the C≡N stretch for this compound will manifest as a sharp, strong band in a similar region.
Table 1: Typical C≡N Stretching Frequencies in Benzonitrile (B105546) Derivatives
| Compound | C≡N Stretching Frequency (cm⁻¹) | Reference |
|---|---|---|
| Benzonitrile | ~2220 | msu.edu |
| 2-Fluoro-5-methylbenzonitrile | 2252 | researchgate.net |
| 3-Chloro-4-fluorobenzonitrile | 2233 | researchgate.net |
| 4-Bromobenzonitrile | 2229 | researchgate.net |
The vibrations associated with the carbon-fluorine (C-F) and carbon-sulfur (C-S) bonds are also key diagnostic markers.
C-F Vibrations: The C-F stretching vibration in aromatic compounds is typically strong and found in the 1250-1000 cm⁻¹ region. Its exact position can be influenced by other substituents on the aromatic ring. This strong absorption is a reliable indicator of the presence of a fluorine atom attached to the benzene (B151609) ring.
C-S Vibrations: The carbon-sulfur (C-S) stretching vibration is generally a weak to medium intensity band that appears in the 750-600 cm⁻¹ range. Due to its weakness and position within the fingerprint region where many other vibrations occur, its assignment can sometimes be complex.
Other significant vibrations for this compound would include the aromatic C-H stretching bands (typically appearing above 3000 cm⁻¹) and the C-C stretching vibrations within the aromatic ring (1600-1450 cm⁻¹). vscht.czyoutube.com The methylene (B1212753) (-CH₂-) group is expected to show characteristic stretching and bending vibrations as well.
Table 2: Expected Vibrational Assignments for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 3000 - 2850 | Medium |
| S-H Stretch (Thiol) | 2600 - 2550 | Weak |
| C≡N Stretch | 2255 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-S Stretch | 750 - 600 | Weak to Medium |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary and definitive structural information.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For this compound, several key signals are expected:
Aromatic Protons: The three protons on the benzene ring are expected to resonate in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.org Due to their distinct positions relative to the three different substituents (-F, -CN, -CH₂SH), they will have different chemical shifts and will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom.
Methylene Protons (-CH₂-): The two protons of the sulfanylmethyl group are chemically equivalent and are expected to appear as a singlet. This signal would likely be found in the range of 3.5-4.5 ppm, shifted downfield due to the proximity of the sulfur atom and the aromatic ring.
Thiol Proton (-SH): The thiol proton signal is typically a singlet with a variable chemical shift, often appearing between 1.0 and 2.0 ppm, although this can vary significantly with concentration and solvent.
Table 3: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (H3, H4, H6) | ~7.0 - 7.8 | Multiplets (m) |
| Methylene (-CH₂-) | ~3.7 - 4.0 | Singlet (s) |
| Thiol (-SH) | ~1.5 - 2.5 (variable) | Singlet (s) |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their hybridization and bonding environment. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals: six for the aromatic carbons, one for the nitrile carbon, and one for the methylene carbon.
A key feature of the spectrum will be the coupling between carbon and fluorine atoms. magritek.com The carbon atom directly bonded to fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz. magritek.com Other carbons in the ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.). The nitrile carbon typically resonates around 115-120 ppm, while the methylene carbon would appear further upfield.
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| C-F (C2) | ~160 - 165 | Large ¹JCF (~245 Hz) |
| Aromatic (C1, C3, C4, C5, C6) | ~115 - 140 | Smaller ²JCF, ³JCF, ⁴JCF |
| C≡N | ~115 - 120 | Present |
| -CH₂- | ~30 - 40 | Possible small ⁴JCF |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one primary resonance. The chemical shift of this resonance provides information about the electronic environment of the fluorine atom. For aromatic fluorides, chemical shifts are often reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). Monofluorobenzene, for example, has a chemical shift of approximately -113 ppm. colorado.edu The presence of the electron-withdrawing nitrile group and the sulfanylmethyl group will influence this chemical shift.
Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons, primarily the ortho proton (H3) and the meta proton (H6). These coupling constants provide further structural confirmation. huji.ac.il
Two-Dimensional NMR Techniques for Connectivity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the precise bonding framework of a molecule. For a compound like this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity of its atoms.
COSY would reveal proton-proton (¹H-¹H) coupling relationships. In the aromatic region, the protons on the benzene ring would show correlations to their immediate neighbors. For instance, the proton at position 6 (H6) would show a cross-peak with the proton at position 4 (H4), and H4 would show a correlation to the proton at position 3 (H3). The methylene protons (-CH₂-) of the sulfanylmethyl group would not show any COSY correlations as they are not coupled to other protons.
HSQC is used to identify direct one-bond correlations between protons and the carbon atoms they are attached to. This technique would definitively assign the carbon signals of the aromatic ring and the methylene group by correlating them to their directly bonded protons.
Hypothetical 2D NMR Data for this compound
| Proton (¹H) | Correlated Carbons (¹³C) via HMBC (2-3 bonds) | Correlated Protons (¹H) via COSY |
| H3 | C1, C2, C4, C5 | H4 |
| H4 | C2, C3, C5, C6 | H3, H6 |
| H6 | C1, C2, C4, C5 | H4 |
| -CH₂- | C5, C6 | None |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum would provide the exact molecular weight, confirming its elemental composition (C₈H₆FNS).
Upon ionization, the molecule would form a molecular ion peak. Subsequent fragmentation would likely involve the cleavage of the benzylic carbon-sulfur bond, a common fragmentation pathway for such compounds. This would result in the formation of a stable benzyl-type cation. Other potential fragmentations could include the loss of the nitrile group or the fluorine atom. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |
| 167 | [C₈H₆FNS]⁺ | Molecular Ion |
| 134 | [C₇H₃FN]⁺ | Loss of -SH group |
| 120 | [C₇H₄F]⁺ | Loss of -CH₂SH group |
| 91 | [C₆H₄F]⁺ | Loss of -CH₂SH and -CN groups |
Advanced X-ray Diffraction Studies for Solid-State Structure Determination
The resulting crystal structure would confirm the planarity of the benzene ring and provide the exact bond distances between the carbon, fluorine, nitrogen, and sulfur atoms. nih.gov Furthermore, X-ray diffraction analysis would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking, which can influence the physical properties of the compound. nih.govmdpi.com
Illustrative X-ray Crystallographic Data for a Substituted Benzonitrile Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 6.123 |
| c (Å) | 15.432 |
| β (°) | 98.76 |
| Volume (ų) | 798.4 |
| Z | 4 |
Computational Chemistry and Quantum Mechanical Insights into 2 Fluoro 5 Sulfanylmethyl Benzonitrile
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
No published studies detailing the DFT calculations for the molecular geometry optimization of 2-Fluoro-5-(sulfanylmethyl)benzonitrile are currently available.
Prediction of Electronic Structure and Frontier Molecular Orbitals
There are no available research findings on the predicted electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound.
Simulations of Vibrational Spectra and Comparison with Experimental Data
Simulated vibrational spectra (such as IR and Raman) and any corresponding comparisons with experimental data for this compound have not been reported in the scientific literature.
Conformational Analysis and Energy Landscapes
Detailed conformational analysis and the corresponding energy landscapes for this compound have not been a subject of computational investigation in any available studies.
Computational Studies on Reaction Mechanisms and Transition States
There are no computational studies available that investigate the reaction mechanisms or transition states involving this compound.
Applications of 2 Fluoro 5 Sulfanylmethyl Benzonitrile As a Key Precursor in Organic Synthesis
Intermediate for the Construction of Heterocyclic Systems
The unique arrangement of reactive sites on 2-Fluoro-5-(sulfanylmethyl)benzonitrile makes it an ideal starting material for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals, agrochemicals, and materials.
The sulfanylmethyl (-CH₂SH) group is a potent nucleophile and a key functional handle for constructing sulfur-containing rings. This moiety can readily participate in cyclization reactions with suitable electrophiles. For instance, reaction with α-halo ketones could lead to the formation of substituted thiophenes. Another important application is in the synthesis of benzothiazines or other fused sulfur heterocycles, which are present in a variety of biologically active molecules. The thiol group can be deprotonated to form a thiolate, which can then undergo intramolecular or intermolecular cyclization.
One potential pathway involves the reaction of the sulfanylmethyl group with a carbonyl compound to form a hemithioacetal, which can then be cyclized under acidic conditions. Alternatively, reaction with a dicarbonyl compound could pave the way for the synthesis of more complex, fused heterocyclic systems containing a sulfur atom. The versatility of the thiol group allows for its participation in various well-established synthetic methodologies for sulfur heterocycle formation. researchgate.net
The benzonitrile (B105546) moiety is a well-established precursor for a wide array of nitrogen-containing heterocycles. rsc.org The cyano group can undergo cycloaddition reactions, for example, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. Furthermore, the nitrile group can be reduced to an aminomethyl group, which can then be used as a building block for heterocycles like quinazolines or benzodiazepines through condensation with appropriate partners.
Another powerful transformation of the nitrile group is its reaction with organometallic reagents followed by cyclization. For instance, treatment with a Grignard reagent and subsequent reaction with a nitrogen-containing nucleophile can provide access to substituted pyridines or pyrimidines. The reactivity of the nitrile group, in concert with the other functional groups on the ring, allows for sequential or one-pot reactions to build complex nitrogenous heterocyclic structures. ekb.eg
Building Block for Polyfunctionalized Aromatic Compounds
This compound is a trifunctional aromatic compound, making it an excellent scaffold for the synthesis of polyfunctionalized derivatives. Each functional group can be addressed with a high degree of chemo-selectivity.
The fluoro group can be substituted by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SₙAr), a reaction facilitated by the electron-withdrawing nature of the adjacent cyano group. This allows for the introduction of a wide range of substituents at the C2 position.
The sulfanylmethyl group can be selectively oxidized to a sulfoxide (B87167) or a sulfone, modulating the electronic properties of the molecule and providing new reactive sites. It can also be alkylated to form various thioethers.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification. rsc.org
This orthogonal reactivity allows chemists to selectively modify one part of the molecule while leaving the others intact, making it a valuable building block for creating libraries of complex aromatic compounds for screening in drug discovery and materials science. A similar compound, 2-Fluoro-5-nitrobenzonitrile, is noted for its utility as a scaffold for synthesizing anti-tumor agents due to the distinct reactivities of its functional groups. ossila.com
Integration into Divergent and Convergent Synthetic Strategies
The multifunctionality of this compound makes it well-suited for both divergent and convergent synthetic designs.
In a divergent synthesis , this compound can serve as a common starting material from which a library of diverse molecules is generated. researchgate.netnih.gov For example, the sulfanylmethyl group could be reacted with a series of different electrophiles, while the fluoro group is simultaneously or sequentially substituted with a range of nucleophiles. Each of these products could then undergo further transformation at the nitrile position, rapidly generating a large number of structurally distinct compounds from a single precursor.
Design and Synthesis of Advanced Molecular Architectures
The strategic placement of the three functional groups on this compound allows for its use in the construction of sophisticated molecular architectures. The ability to form both sulfur- and nitrogen-containing heterocycles, combined with the potential for polyfunctionalization, makes it a valuable precursor for novel pharmaceutical agents, functional materials, and complex natural product analogues.
For example, the molecule could be incorporated into the synthesis of macrocycles, where the different functional groups act as anchor points for cyclization. The development of network polymers from multifunctional aromatic thiol compounds is an area of active research, and this benzonitrile derivative could serve as a monomer or cross-linker in such materials. researchgate.net Its application could lead to the development of novel benzothiophene derivatives or other complex fused systems with interesting photophysical or biological properties. ossila.com The combination of a fluorinated aromatic ring with sulfur and nitrogen functionalities is a common feature in many modern agrochemicals and pharmaceuticals, highlighting the potential of this building block in creating next-generation advanced molecules. ekb.eg
Future Research Trajectories and Innovations in 2 Fluoro 5 Sulfanylmethyl Benzonitrile Chemistry
Development of Sustainable and Green Synthetic Protocols
A primary focus of future research is the development of environmentally benign synthetic routes to 2-Fluoro-5-(sulfanylmethyl)benzonitrile. Traditional synthetic methods often rely on hazardous reagents and generate significant waste. Green chemistry principles are being applied to mitigate these issues by focusing on atom economy, the use of safer solvents, and energy efficiency. benthamscience.comresearchgate.net
Key areas of development include:
Use of Ionic Liquids: Ionic liquids are being investigated as recyclable solvents and catalysts. rsc.orgrsc.orgresearchgate.net For instance, a novel route for benzonitrile (B105546) synthesis uses a hydroxylamine (B1172632) ionic salt, which acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product recovery. rsc.orgrsc.orgresearchgate.net This approach achieves near-quantitative yields and allows the ionic liquid to be easily recovered and reused. researchgate.net
Alternative Reagents and Media: Research is ongoing into replacing toxic reagents and volatile organic solvents. numberanalytics.com This includes the use of water or solvent-free reaction conditions and employing less hazardous reagents for fluorination and cyanation steps. benthamscience.comresearchgate.net For example, methods are being developed to replace traditional fluorinating agents with safer alternatives to reduce environmental impact. numberanalytics.com
Energy-Efficient Methods: Microwave-assisted synthesis is being explored as an energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. benthamscience.comresearchgate.net
| Parameter | Traditional Synthetic Approach | Green/Sustainable Approach | Anticipated Benefit |
|---|---|---|---|
| Solvent | Volatile Organic Compounds (e.g., DMF) rsc.org | Ionic Liquids, Water, or Solvent-Free benthamscience.comrsc.org | Reduced pollution, easier recovery and recycling |
| Catalyst | Metal salt catalysts rsc.org | Recyclable organocatalysts, biocatalysts, or catalyst-free systems benthamscience.comresearchgate.net | Lower toxicity, reduced metal waste, simplified purification |
| Energy Source | Conventional heating | Microwave irradiation, Photochemical methods benthamscience.comnumberanalytics.com | Reduced energy consumption, faster reaction times |
| Byproducts | Corrosive acids (e.g., HCl), metal waste rsc.org | Benign or recyclable byproducts | Minimized environmental impact and waste treatment costs |
Exploration of Unconventional Reaction Pathways and Catalysis
The drive for innovation is leading researchers to explore novel chemical transformations and catalytic systems that deviate from classical methods. Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for forming C-S and C-F bonds under mild conditions. beilstein-journals.orgmdpi.com
Photocatalytic C-S Bond Formation: Unconventional methods for creating the sulfanylmethyl group involve photoredox catalysis. These reactions can utilize visible light to generate reactive radical intermediates from thiols and appropriate coupling partners, offering a mild alternative to traditional transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org For example, diaryl sulfides can be prepared in high yields using an organic dye like Eosin Y as the photocatalyst. beilstein-journals.org
Novel Fluorination and Cyanation Strategies: Research is focused on late-stage functionalization, where the fluorine atom or nitrile group is introduced at a later step in the synthesis. Visible-light-driven methods are being developed for the synthesis of fluorinated aromatic compounds and arylsulfonyl fluorides from readily available precursors like aryl diazonium salts. mdpi.comresearchgate.net
Advanced Catalytic Systems: Beyond photocatalysis, new heterogeneous catalysts are being designed for greater efficiency and selectivity. This includes the use of transition metal oxide clusters fabricated within the pores of zeolites, which can create sub-nano spaces that enhance reaction selectivity and suppress unwanted side reactions like combustion during ammoxidation processes. medcraveonline.com
| Reaction Type | Catalytic System | Key Features | Potential Application for Target Compound |
|---|---|---|---|
| C-S Bond Formation | Visible-light photoredox catalysis (e.g., Eosin Y, Iridium complexes) beilstein-journals.org | Mild conditions, radical mechanism, high functional group tolerance | Formation of the 5-(sulfanylmethyl) group |
| Fluorination | Visible-light photoredox catalysis mdpi.comresearchgate.net | Direct attachment of fluorine-containing groups to arenes | Introduction of the 2-fluoro substituent |
| Benzonitrile Synthesis | Zeolite-supported transition metal oxides medcraveonline.com | High selectivity in confined sub-nano spaces, suppression of side reactions | Formation of the benzonitrile core via ammoxidation |
| C-CN Bond Formation | N-Heterocyclic Carbene (NHC) Organocatalysis researchgate.net | Atroposelective synthesis, control of axial chirality | Asymmetric synthesis of chiral benzonitrile derivatives |
High-Throughput Synthesis and Automation in Derivatization
Platforms like 'RoboChem' and the 'SynFini™' system can autonomously perform multi-step syntheses, optimize reaction conditions, and purify products. youtube.comyoutube.com These systems use machine learning algorithms to analyze real-time data from integrated analytical instruments (e.g., NMR, HPLC) to guide subsequent experiments, enabling thousands of reaction permutations to be explored rapidly. atomfair.comatomfair.com This approach significantly reduces the time required for discovering optimal synthetic routes and generating libraries of new molecules for biological screening. youtube.comatomfair.com
| Capability | Description | Impact on Derivatization |
|---|---|---|
| AI-Driven Route Design | Software suggests and prioritizes synthetic routes based on cost, feasibility, and known chemical reactions. mit.eduyoutube.com | Rapidly identifies multiple strategies to create diverse analogs of the core molecule. |
| Automated Reaction Screening | Robotic systems perform hundreds or thousands of reactions in parallel at a microfluidic scale to find optimal conditions (e.g., catalyst, solvent, temperature). atomfair.comatomfair.com | Accelerates optimization by 10-100x compared to manual methods, saving time and reagents. atomfair.com |
| Continuous Flow Synthesis | Reactions are performed in a continuous stream rather than in batches, allowing for precise control, enhanced safety, and seamless scalability. atomfair.com | Enables on-demand synthesis of derivatives from milligrams to kilograms without re-optimization. atomfair.com |
| Integrated Analysis and Feedback | Real-time analytical instruments monitor reaction progress and product purity, feeding data back to the AI core to inform the next steps. atomfair.comyoutube.com | Allows for autonomous decision-making and optimization, minimizing human intervention. youtube.com |
Theoretical Predictions Guiding Experimental Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for guiding synthetic efforts. utexas.eduaps.org By modeling reaction pathways and transition states, DFT calculations can provide deep mechanistic insights, predict the feasibility of a proposed reaction, and explain experimental observations, thereby saving significant laboratory time and resources.
For a molecule like this compound, theoretical studies can be applied to:
Analyze Substituent Effects: DFT can be used to study how the fluoro and sulfanylmethyl groups influence the electronic properties and reactivity of the benzonitrile ring. For example, calculations can determine the effect of a fluoro substituent on the C–CN bond activation by a metal complex. acs.org
Predict Reaction Energetics: By calculating the energy profiles of potential reaction pathways, researchers can predict activation barriers and thermodynamic stabilities of intermediates and products. acs.orgresearchgate.net This helps in selecting the most promising reaction conditions and catalysts before beginning experimental work.
Elucidate Reaction Mechanisms: Computational modeling can help confirm or propose reaction mechanisms. For instance, DFT calculations have been used to suggest that the stereochemistry in certain benzonitrile syntheses is determined during the bond dissociation and CN group formation step. researchgate.net
| Computational Method | Parameter Predicted | Application in Experimental Design |
|---|---|---|
| Density Functional Theory (DFT) | Transition state structures and energies researchgate.netacs.org | Predicting reaction kinetics and identifying rate-determining steps. |
| DFT / Natural Bond Orbital (NBO) Analysis | Partial atomic charges, bond orders utexas.eduacs.org | Understanding electronic effects of substituents and predicting sites of nucleophilic/electrophilic attack. |
| Time-Dependent DFT (TD-DFT) | Excitation energies, electronic transitions dntb.gov.ua | Guiding the design of photocatalytic reactions by predicting light absorption properties. |
| Combined Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Designing biocatalytic routes and predicting enantioselectivity. |
Exploration of New Functional Group Interconversions
Future research will also focus on expanding the synthetic utility of this compound by exploring novel transformations of its key functional groups: the nitrile and the sulfanylmethyl moiety. The high reactivity of these groups makes the parent molecule a valuable intermediate for accessing a wide array of more complex structures. numberanalytics.com
Nitrile Group Transformations: The nitrile group is a versatile precursor to other functionalities. ebsco.comwikipedia.org Established reactions that can be applied include:
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions. libretexts.orgchemistrysteps.com
Reduction: Reduction to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), or to an aldehyde using milder reagents like diisobutylaluminium hydride (DIBAL-H). libretexts.orgchemistrysteps.com
Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com
Sulfanylmethyl Group Transformations: The sulfur atom in the sulfanylmethyl group can exist in various oxidation states, allowing for further derivatization.
Oxidation: Photocatalytic or chemical oxidation can convert the sulfide (B99878) to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the molecule's polarity and biological activity. researchgate.net
Ring-Forming Reactions: The nitrile group can participate in cycloaddition reactions to construct heterocyclic rings, a common strategy in medicinal chemistry.
| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Nitrile (-C≡N) | Hydrolysis chemistrysteps.com | H₃O⁺ or NaOH, H₂O | Carboxylic Acid (-COOH) |
| Reduction (Strong) libretexts.org | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | |
| Reduction (Mild) libretexts.org | 1. DIBAL-H 2. H₃O⁺ | Aldehyde (-CHO) | |
| Grignard Reaction chemistrysteps.com | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(O)R) | |
| Sulfanylmethyl (-CH₂SH) | Oxidation researchgate.net | H₂O₂, m-CPBA | Sulfoxide (-CH₂S(O)H), Sulfone (-CH₂SO₂H) |
Q & A
Basic: What are the common synthetic routes for 2-Fluoro-5-(sulfanylmethyl)benzonitrile, and what analytical methods validate its purity?
Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, derivatives like 2-Fluoro-5-((methylamino)methyl)benzonitrile are prepared by reacting aldehydes (e.g., 2-fluoro-5-formylbenzonitrile) with amines under anhydrous conditions, followed by purification via column chromatography . Purity is validated using:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.0 ppm) and nitrile carbons (δ ~115 ppm) .
- HRMS : Exact mass matching within 0.3 ppm error confirms molecular identity .
- HPLC : Purity ≥95% is standard for intermediates in drug synthesis .
Advanced: How can computational modeling optimize reaction conditions for introducing sulfanylmethyl groups into the benzonitrile scaffold?
Answer:
Density Functional Theory (DFT) calculations predict transition states for sulfanylation. For example:
- Nucleophilic Attack : The sulfur nucleophile (e.g., NaSH) reacts with activated intermediates (e.g., bromomethyl derivatives). DFT models (B3LYP/6-31G*) show energy barriers of ~25 kcal/mol for SN2 pathways .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) lower activation energy by stabilizing charged intermediates .
- Catalyst Screening : Pd/C or CuI catalysts accelerate thiol coupling reactions, with turnover frequencies (TOF) calculated via kinetic Monte Carlo simulations .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
It serves as a key intermediate in:
- PARP Inhibitors : Derivatives like Olaparib require this compound for constructing the phthalazinone core .
- Kinase Inhibitors : The nitrile group participates in hydrogen bonding with ATP-binding pockets .
- Proteolysis-Targeting Chimeras (PROTACs) : The sulfanylmethyl moiety enables linker functionalization for E3 ligase recruitment .
Advanced: How do steric and electronic effects influence regioselectivity in electrophilic substitutions on this scaffold?
Answer:
- Electronic Effects : The electron-withdrawing nitrile and fluorine groups direct electrophiles to the meta position. Hammett constants (σₚ = +0.66 for CN, +0.43 for F) predict activation/deactivation patterns .
- Steric Effects : Substituents at the 5-position (e.g., sulfanylmethyl) hinder ortho/para attack. Molecular dynamics simulations show >80% meta selectivity in nitration reactions .
- Case Study : Bromination of 2-fluoro-5-methylbenzonitrile yields 2-fluoro-5-(bromomethyl)benzonitrile as the major product (90% yield) due to steric shielding .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors (TLV = 5 ppm) .
- Waste Disposal : Neutralize with 10% NaOH before disposal to prevent thiol oxidation .
Advanced: How can contradictory NMR data for similar derivatives be resolved during structure elucidation?
Answer:
Contradictions arise from:
- Tautomerism : For example, 2-fluoro-5-((3-oxoisobenzofuran-1-ylidene)methyl)benzonitrile exhibits E/Z isomerism, causing split signals in 1H NMR . Resolution: Use NOESY to confirm spatial proximity of protons .
- Solvent Effects : CDCl3 vs. DMSO-d6 shifts aromatic protons by 0.2–0.5 ppm. Cross-validate with COSY and HSQC .
- Dynamic Processes : Rotameric equilibria in sulfanylmethyl groups broaden signals. Variable-temperature NMR (VT-NMR) at 243–323 K identifies frozen conformers .
Basic: What are the stability profiles of this compound under different storage conditions?
Answer:
- Temperature : Store at –20°C in amber vials to prevent degradation (t₁/₂ = 6 months at 25°C) .
- Light Sensitivity : UV irradiation (254 nm) causes nitrile hydrolysis to amides; use light-resistant containers .
- Moisture : Hydrolysis in >60% humidity forms benzoic acid derivatives. Karl Fischer titration monitors water content (<0.1%) .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
Answer:
- Protection/Deprotection : Use tert-butyl thiols to protect sulfanylmethyl groups during harsh reactions (e.g., Grignard additions), with TFA deprotection (yield improvement: 20–30%) .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by controlling residence time (2–5 min) and temperature (0–5°C) .
- Catalyst Recycling : Immobilized Pd nanoparticles on SiO2 enable 5 reaction cycles with <5% loss in activity .
Basic: Which databases provide reliable spectral data for this compound?
Answer:
- PubChem : CID 2769582 includes 1H/13C NMR, IR, and MS/MS spectra .
- ChemSpider : ID 4391467 offers crystallographic data (e.g., CCDC 2052341) .
- NIST Chemistry WebBook : Entry 218301-22-5 provides gas-phase IR correlations .
Advanced: How does the sulfanylmethyl group influence pharmacokinetic properties in drug candidates?
Answer:
- Solubility : Thioether groups increase logP by 0.5–1.0 units but reduce aqueous solubility. PEGylation balances hydrophilicity .
- Metabolism : Sulfur oxidation to sulfoxides (CYP3A4-mediated) shortens half-life. Deuteration at the methyl position reduces clearance by 40% .
- Binding Affinity : MD simulations show sulfanylmethyl groups enhance van der Waals interactions with hydrophobic pockets (ΔG = –3.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
